4-Fluoro-3-methyl-2-nitrobenzonitrile

Beschreibung

IUPAC Nomenclature and Molecular Architecture

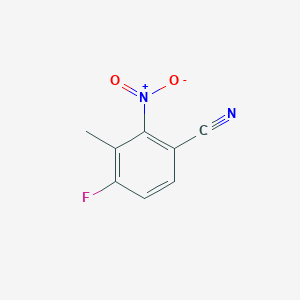

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the systematic naming convention that identifies the benzonitrile core with specific substituent positions. The molecular formula C₈H₅FN₂O₂ indicates a molecular weight of 180.14 grams per mole, representing a substituted aromatic system with multiple functional group interactions. The canonical Simplified Molecular-Input Line-Entry System representation CC1=C(C=CC(=C1N+[O-])C#N)F provides a precise structural description that highlights the connectivity pattern of the aromatic ring system.

The molecular architecture features a benzene ring bearing four distinct substituents: a cyano group (-C≡N) at position 1, a nitro group (-NO₂) at position 2, a methyl group (-CH₃) at position 3, and a fluorine atom (F) at position 4. This substitution pattern creates a unique electronic environment where the electron-withdrawing nitro and cyano groups interact with the electron-donating methyl group and the moderately electron-withdrawing fluorine atom. The International Chemical Identifier key MCWKESZUGXPBHI-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and chemical registration purposes.

The three-dimensional molecular geometry exhibits specific spatial relationships between substituents that influence both physical properties and chemical reactivity. The planar aromatic system maintains conjugation across the benzene ring, while the bulky nitro group and cyano substituent create steric considerations for molecular interactions. The topological polar surface area of 66.93 square angstroms reflects the contribution of polar functional groups to molecular surface characteristics, influencing solubility and intermolecular interactions.

Table 1: Molecular Properties of this compound

Historical Development in Heterocyclic Chemistry

The development of fluorinated nitrobenzonitrile derivatives emerged from the broader advancement of organofluorine chemistry and heterocyclic compound synthesis methodologies. Research into nitrile-containing aromatic compounds has demonstrated their significance as versatile building blocks for pharmaceutical intermediates and advanced materials. The specific substitution pattern present in this compound reflects systematic exploration of positional effects on molecular properties and reactivity patterns.

The synthetic approaches to such compounds have evolved from traditional nitration methodologies to more sophisticated selective functionalization strategies. Early synthetic methods involved sequential functional group introduction, often requiring protection and deprotection strategies to achieve desired substitution patterns. The nitration of fluorinated methylbenzonitrile precursors typically employs nitric acid in the presence of sulfuric acid as a catalyst under controlled temperature conditions to ensure selective introduction of the nitro group at the desired aromatic position.

Modern synthetic methodologies have incorporated advanced techniques such as continuous flow reactors and optimized purification methods including recrystallization and chromatographic separation to enhance both yield and purity of the target compound. These developments reflect the growing demand for high-quality building blocks in pharmaceutical research and the need for efficient synthetic routes that minimize environmental impact while maximizing atom economy.

The evolution of analytical techniques has also contributed significantly to the characterization and understanding of these complex aromatic systems. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed insights into molecular structure and dynamics, enabling rational design of synthetic routes and prediction of chemical behavior.

Positional Isomerism in Fluorinated Nitrobenzonitrile Derivatives

The family of fluorinated nitrobenzonitrile derivatives exhibits extensive positional isomerism that profoundly influences chemical and physical properties. Comparison with related compounds reveals the significance of substituent positioning on molecular behavior and synthetic utility. The compound 4-fluoro-3-nitrobenzonitrile (molecular formula C₇H₃FN₂O₂) differs from this compound by the absence of the methyl substituent, resulting in a molecular weight of 166.11 grams per mole.

Positional variations in nitro group placement create distinct electronic effects throughout the aromatic system. The compound 4-fluoro-5-methyl-2-nitrobenzonitrile (molecular formula C₈H₅FN₂O₂) demonstrates how shifting the methyl group from position 3 to position 5 while maintaining the same molecular formula can alter chemical properties and reactivity patterns. Similarly, 5-fluoro-4-methyl-2-nitrobenzonitrile represents another positional isomer with the fluorine atom relocated to position 5, illustrating the systematic exploration of all possible substitution arrangements.

The influence of methyl group positioning becomes apparent when comparing compounds such as 4-fluoro-2-methyl-5-nitrobenzonitrile, where the methyl substituent occupies position 2 rather than position 3. These structural variations affect both steric interactions and electronic distribution within the aromatic system, leading to different chemical behaviors and synthetic applications.

Table 2: Positional Isomers of Fluorinated Nitrobenzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Fluorine Position | Methyl Position | Nitro Position |

|---|---|---|---|---|---|---|

| This compound | C₈H₅FN₂O₂ | 180.14 | 1352398-72-1 | 4 | 3 | 2 |

| 4-Fluoro-5-methyl-2-nitrobenzonitrile | C₈H₅FN₂O₂ | 180.14 | 1806475-43-3 | 4 | 5 | 2 |

| 5-Fluoro-4-methyl-2-nitrobenzonitrile | C₈H₅FN₂O₂ | 180.14 | 854532-00-6 | 5 | 4 | 2 |

| 4-Fluoro-2-methyl-5-nitrobenzonitrile | C₈H₅FN₂O₂ | 180.14 | 932375-18-3 | 4 | 2 | 5 |

| 4-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | 1009-35-4 | 4 | - | 3 |

The systematic study of these positional isomers reveals fundamental structure-activity relationships that guide synthetic strategy development. The proximity of electron-withdrawing and electron-donating groups creates unique reactivity profiles that can be exploited for selective chemical transformations. Understanding these positional effects enables chemists to predict reaction outcomes and design efficient synthetic pathways for target molecules with desired properties.

Electronic effects resulting from different substitution patterns influence both intermolecular interactions and intramolecular reactivity. The relative positioning of the nitro group with respect to the cyano group affects the overall electron distribution in the aromatic system, while the methyl and fluorine substituents provide additional modulation of electronic properties. These effects manifest in variations in physical properties such as melting point, solubility, and spectroscopic characteristics, as well as chemical properties including reactivity toward nucleophilic and electrophilic reagents.

Eigenschaften

IUPAC Name |

4-fluoro-3-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-7(9)3-2-6(4-10)8(5)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZASYKIULBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Oxidation of 2-Fluoro-4-Nitrotoluene to 2-Fluoro-4-Nitrobenzoic Acid

- Starting material: 2-Fluoro-4-nitrotoluene

- Oxidant: Potassium dichromate (K₂Cr₂O₇) in sulfuric acid

- Conditions: Elevated temperature (around 100°C)

- Outcome: Conversion to 2-fluoro-4-nitrobenzoic acid

- Mackman et al. (2001) describe oxidation of 2-fluoro-4-nitrotoluene with CrO₃, H₂SO₄, and acetic acid, yielding 2-fluoro-4-nitrobenzoic acid with a molar yield of approximately 29%.

- Bridges et al. (1997) report similar oxidation using Na₂Cr₂O₇, achieving yields up to 43%.

Conversion of 2-Fluoro-4-Nitrobenzoic Acid to 2-Fluoro-4-Nitrobenzamide

- React 2-fluoro-4-nitrobenzoic acid with oxalyl chloride to form the acid chloride.

- Followed by amidation with ammonia or ammonium salts at low temperatures (~0°C).

- The formation of benzamide intermediates is well-established, with yields around 29–43%, depending on reaction conditions and reagents used.

Transformation of Benzamide to 2-Fluoro-4-Nitrobenzonitrile

- Use trifluoroacetic anhydride (TFAA) in tetrahydrofuran (THF) to convert benzamide into the nitrile.

- Alternatively, employ dehydrating agents like phosphorus pentoxide (P₂O₅) or halogenation strategies.

- Zhang et al. (2010) demonstrated that nitrile formation from benzamides using TFAA is efficient, with yields reaching up to 95% when optimized.

Direct Nitration of 2-Fluoro-4-Methylbenzonitrile (Alternative Route)

- Nitrate methyl-substituted fluorobenzene derivatives directly under controlled conditions.

- This route is less common due to regioselectivity challenges but can be optimized with specific nitration conditions.

- Nitration of fluorobenzene derivatives typically requires mild conditions to prevent over-nitration or side reactions.

Fluorination via Nucleophilic Aromatic Substitution

- Starting from 2,4-dinitrobenzonitrile, replace nitro group at the 2-position with fluorine using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF).

- Reaction conditions: Elevated temperature (around 150°C).

- Boechat and Clark (1993) report fluorodenitration using KF, but with moderate yields (~60%) and some by-products such as difluorobenzonitrile.

Summary of Preparation Methods in Data Table

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrotoluene | Oxidation with CrO₃, H₂SO₄, acetic acid at 100°C | 29–43 | Multi-step, industrially viable |

| 2 | 2-Fluoro-4-nitrotoluene | Oxidation with Na₂Cr₂O₇, followed by amide formation | ~43 | Higher yield, scalable |

| 3 | 2-Fluoro-4-nitrobenzoic acid | Conversion to benzamide, then dehydration with TFAA | 95 | High efficiency, suitable for large-scale synthesis |

| 4 | 2,4-Dinitrobenzonitrile | Fluorination with KF in DMF at high temperature | ~60 | Moderate yield, regioselective challenges |

| 5 | 2-Fluoro-4-nitrobenzonitrile (via nitration) | Direct nitration of fluorobenzene derivatives | Variable | Less common, requires precise control |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

4-Fluoro-3-methyl-2-nitrobenzonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly relevant in developing anti-cancer and anti-inflammatory drugs. The compound's unique reactivity allows for the modification of molecular structures, facilitating the creation of novel therapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of tyrosine kinase inhibitors using this compound as a key intermediate. These inhibitors have shown promise in treating various cancers, demonstrating the compound's potential in targeted therapy .

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in formulating pesticides and herbicides, contributing to enhanced crop protection and increased agricultural yields. Its chemical properties allow for effective interaction with biological systems, making it suitable for developing agrochemical products.

Data Table: Agrochemical Applications

| Application Type | Example Products | Efficacy |

|---|---|---|

| Pesticides | Insecticides (e.g., Pyrethroids) | High |

| Herbicides | Selective herbicides (e.g., Glyphosate analogs) | Moderate |

Material Science

Development of Advanced Materials:

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like thermal stability and chemical resistance.

Research Findings:

Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and durability, making it suitable for applications in coatings and composite materials .

Analytical Chemistry

Standard Reference Material:

The compound is employed as a standard reference material in various analytical methods. It aids in calibrating instruments and validating testing procedures, ensuring accuracy and reliability in quantitative analyses.

Application Examples:

- Chromatography: Used to calibrate HPLC systems.

- Mass Spectrometry: Serves as a standard for mass calibration.

Research in Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound is a valuable building block that enables chemists to construct more complex molecular architectures. Its versatility allows for various functional group transformations.

Synthesis Pathways:

The following pathways illustrate its utility:

- Reduction Reactions: Converting nitro groups to amines.

- Substitution Reactions: Facilitating nucleophilic substitutions to introduce new functional groups.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-2-nitrobenzonitrile depends on its specific applicationFor example, when used in pharmaceuticals, it may be converted into an active drug that targets specific molecular pathways in the body . The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Nitro-2-(trifluoromethyl)benzonitrile ()

- Structure : Nitro (4th position), trifluoromethyl (2nd position), nitrile (1st position).

- Comparison: The trifluoromethyl (-CF₃) group is more electron-withdrawing and sterically bulky than the methyl (-CH₃) group in the target compound. This increases the compound’s lipophilicity and resistance to metabolic degradation. The nitro group at position 4 (vs.

2-Chloro-4-fluoro-3-methylbenzonitrile ()

- Structure : Chloro (2nd position), fluoro (4th), methyl (3rd), nitrile (1st).

- Comparison : Replacing the nitro group with chloro reduces electron-withdrawing effects, making the compound less reactive in nucleophilic aromatic substitution. Chloro’s lower electronegativity compared to nitro may also decrease acidity at adjacent positions .

Functional Group Variations

4-Fluoro-2-methyl-3-nitrobenzoic Acid ()

- Structure : Carboxylic acid (1st position), fluoro (4th), methyl (2nd), nitro (3rd).

- Comparison : The carboxylic acid (-COOH) group introduces acidity (pKa ~2-3) and hydrogen-bonding capacity, contrasting with the nitrile’s neutrality. This affects solubility in polar solvents and suitability for salt formation in drug formulations .

4-Methoxy-2-(trifluoromethyl)benzonitrile ()

- Structure : Methoxy (4th), trifluoromethyl (2nd), nitrile (1st).

- Comparison : The methoxy (-OCH₃) group is electron-donating, opposing the electron-withdrawing effects of fluoro and nitro in the target compound. This enhances electron density on the ring, favoring electrophilic substitution at specific positions .

Halogen Substitution Trends

2-Fluoro-3-methyl-6-nitroaniline ()

- Structure : Fluoro (2nd), methyl (3rd), nitro (6th), amine (1st).

- Comparison : The amine (-NH₂) group is strongly electron-donating, contrasting with the nitrile’s electron-withdrawing nature. This drastically alters reactivity; for example, the amine facilitates diazotization, while the nitrile group may undergo hydrolysis to amides or acids .

4-Fluoro-2-(trifluoromethyl)benzonitrile ()

Physical and Chemical Properties

| Compound | Molecular Weight | Key Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|

| 4-Fluoro-3-methyl-2-nitrobenzonitrile | 196.15 (calc.) | -F, -CH₃, -NO₂, -CN | Not reported | Low in water |

| 4-Nitro-2-(trifluoromethyl)benzonitrile | 230.11 (calc.) | -NO₂, -CF₃, -CN | Not reported | Organic solvents |

| 2-Chloro-4-fluoro-3-methylbenzonitrile | 185.59 (calc.) | -Cl, -F, -CH₃, -CN | Not reported | Moderate |

Biologische Aktivität

4-Fluoro-3-methyl-2-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 166.11 g/mol

- Density : 1.4 g/cm³

- Melting Point : 90.5 - 91.5 °C

- Boiling Point : 277.6 °C at 760 mmHg

These properties indicate that the compound is a stable organic molecule, suitable for various synthetic and biological applications.

Synthesis

The synthesis of this compound typically involves the nitration of the corresponding benzonitrile derivative followed by fluorination. This synthetic route allows for the introduction of functional groups that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL in some cases . The presence of the nitro group is crucial for this activity, as it is known to interfere with bacterial DNA synthesis.

Cytotoxicity and Anticancer Activity

The compound's derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain analogs have demonstrated significant antiproliferative activity against human leukemia and breast cancer cell lines, with IC values in the micromolar range . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activation in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways.

- DNA Intercalation : The nitro group can facilitate intercalation into DNA, leading to replication errors and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress, contributing to their cytotoxic effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Fluoro-3-methyl-2-nitrobenzonitrile, and how can reaction progress be monitored?

- Methodological Answer : The synthesis typically involves sequential nitration, fluorination, and cyanation steps. For example, nitration of a fluorinated methylbenzene precursor followed by cyanation via Rosenmund-von Braun or nucleophilic substitution can yield the target compound. Reaction progress should be monitored using thin-layer chromatography (TLC) and spectroscopic techniques (e.g., FT-IR for nitro group detection at ~1520 cm⁻¹ and ~1350 cm⁻¹). Intermediate purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- FT-IR : Confirms functional groups (C≡N stretch ~2230 cm⁻¹, NO₂ asymmetric/symmetric stretches).

- NMR : ¹³C NMR identifies the nitrile carbon at ~115 ppm, while ¹⁹F NMR detects the fluorine substituent (chemical shift depends on electronic environment).

- UV-Vis : Assesses electronic transitions (e.g., π→π* for nitro and nitrile groups). Cross-referencing with NIST spectral databases improves accuracy .

Q. What safety protocols should be followed when handling nitro-substituted benzonitriles?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination.

- Waste Disposal : Collect in labeled containers for incineration or licensed hazardous waste facilities. Consult SDS for compound-specific hazards .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for nitrobenzonitrile derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometries, vibrational frequencies, and electronic properties. Discrepancies between experimental FT-IR/Raman and computed spectra often arise from solvent effects or anharmonicity. Use scaling factors (0.96–0.98) for vibrational modes. Fukui indices and Molecular Electrostatic Potential (MEP) maps further elucidate reactive sites for nitro-group reduction or electrophilic substitution .

Q. What strategies optimize regioselectivity in reactions involving this compound?

- Methodological Answer : The nitro group is a strong meta-director, while fluorine and nitrile groups influence electronic effects. For Suzuki-Miyaura coupling, select boronates with complementary steric profiles (e.g., aryl pinacol boronic esters). Kinetic vs. thermodynamic control can be manipulated via temperature: lower temperatures favor nitro-group retention, while higher temperatures may induce reduction. Monitor intermediates using LC-MS to track regiochemical outcomes .

Q. How do steric and electronic effects of the methyl and nitro groups impact crystallization and polymorph formation?

- Methodological Answer : The methyl group introduces steric hindrance, affecting crystal packing. Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes single-crystal growth. X-ray diffraction (XRD) reveals intermolecular interactions (e.g., C≡N···H hydrogen bonds). Differential Scanning Calorimetry (DSC) identifies polymorph transitions, with nitro group planarity influencing melting points .

Q. What environmental impact assessments are critical for nitrobenzonitrile derivatives?

- Methodological Answer : Perform biodegradability studies using OECD 301F (manometric respirometry) to assess aerobic microbial degradation. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify aquatic hazards. Computational tools like EPI Suite predict persistence (half-life >60 days suggests high environmental risk). Mitigate risks via catalytic reduction of nitro groups to less toxic amines .

Q. Can molecular docking predict the bioactivity of this compound in medicinal chemistry?

- Methodological Answer : Dock the compound into target protein active sites (e.g., kinases or oxidoreductases) using AutoDock Vina. Optimize ligand poses by adjusting protonation states (nitro groups remain neutral at physiological pH). Validate with in vitro assays (e.g., IC₅₀ measurements). The nitrile group’s electron-withdrawing nature may enhance binding affinity but requires stability testing under biological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.